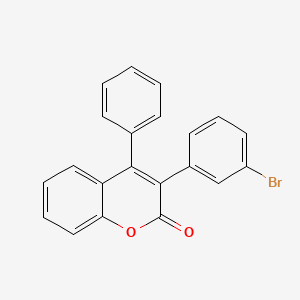

3-(3-Bromophenyl)-4-phenylchromen-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

3-(3-bromophenyl)-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO2/c22-16-10-6-9-15(13-16)20-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)24-21(20)23/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNMTNAHZHIUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 3 Bromophenyl 4 Phenylchromen 2 One

Retrosynthetic Analysis of the 3-(3-Bromophenyl)-4-phenylchromen-2-one Structure

Retrosynthetic analysis of 3-(3-Bromophenyl)-4-phenylchromen-2-one reveals several strategic disconnections to simplify the molecule into readily available starting materials. The core structure is a 3,4-diarylcoumarin, and the primary disconnection points involve the bonds forming the heterocyclic ring and the carbon-carbon bonds attaching the aryl substituents.

A primary disconnection across the ester bond of the lactone ring suggests a precursor like a substituted 2-hydroxycinnamic acid derivative. Another key approach is to disconnect the C-C bonds at the 3 and 4 positions. For instance, a palladium-catalyzed cross-coupling strategy would disconnect the C3-aryl and C4-aryl bonds, leading back to a di-halogenated or pseudo-halogenated coumarin (B35378) scaffold, such as 3-bromo-4-trifloxycoumarin. nih.govacs.org This intermediate can then be sequentially coupled with (3-bromophenyl)boronic acid and phenylboronic acid.

Alternatively, classical approaches would involve disconnecting the C2-C3 and C4-C4a bonds. This could lead back to precursors such as a 2-hydroxybenzophenone (B104022) derivative and a (3-bromophenyl)acetic acid derivative. This pathway aligns with methodologies like modified Perkin or Knoevenagel condensations.

Key Retrosynthetic Disconnections:

| Disconnection Strategy | Precursors | Related Synthetic Method |

| C3-Aryl & C4-Aryl Bonds | 3-Bromo-4-trifloxycoumarin, Phenylboronic acid, (3-Bromophenyl)boronic acid | Suzuki Coupling nih.govacs.org |

| C2-O1 & C3-C4 Bonds | 2-Hydroxybenzophenone, (3-Bromophenyl)acetic acid | Perkin Condensation Variant |

| C4-C4a & C3-C2 Bonds | Salicylaldehyde (B1680747), (3-Bromophenyl)phenylacetonitrile | Knoevenagel Condensation Precursor |

| C-C & C-O Bonds | o-Iodophenol, Diphenylacetylene, Carbon Monoxide | Heck/Carbonylative Cyclization acs.org |

Classical Synthetic Methodologies for Chromen-2-one Ring System Formationnih.govacs.orgresearchgate.netacs.org

The formation of the chromen-2-one (coumarin) ring is a cornerstone of heterocyclic chemistry, with several classical name reactions providing access to this scaffold. While these methods are robust for simpler coumarins, their application to complex, unsymmetrically 3,4-disubstituted targets like 3-(3-Bromophenyl)-4-phenylchromen-2-one often requires significant modification of substrates and conditions.

Pechmann Condensation and its Variants for Substituted Chromen-2-onesnih.govacs.org

The Pechmann condensation is a widely used method for synthesizing coumarins, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net For the synthesis of a 3,4-diarylcoumarin, a specialized β-ketoester, such as ethyl 2-(3-bromophenyl)-3-oxo-3-phenylpropanoate, would be required to react with phenol. However, the synthesis of such a highly substituted β-ketoester can be challenging. Variants of the Pechmann reaction using different catalysts or reaction conditions have been developed to improve yields and accommodate a wider range of substrates. researchgate.net

Knoevenagel Condensation Approaches to Chromen-2-one Precursorsnih.govresearchgate.netacs.org

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group. In coumarin synthesis, this typically entails the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic acid derivative or an activated acetonitrile. researchgate.net To construct the target molecule, one could envision a reaction between a salicylaldehyde and 2-(3-bromophenyl)-2-phenylacetonitrile. The subsequent hydrolysis and lactonization of the resulting intermediate would yield the desired coumarin. The reaction is often catalyzed by a weak base. nih.gov

Perkin, Reformatsky, and Other Related Reactions in Chromen-2-one Synthesisnih.gov

The Perkin reaction is another fundamental method for coumarin synthesis, historically involving the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of a weak base. nih.gov To obtain a 3-arylcoumarin, a substituted phenylacetic acid and its anhydride are used instead. nih.gov For the target molecule, a modified Perkin condensation could be envisioned between 2-hydroxybenzophenone and the anhydride of (3-bromophenyl)acetic acid.

The Reformatsky reaction, which employs an α-haloester and a carbonyl compound in the presence of zinc, is primarily used for synthesizing 3,4-dialkyl-substituted coumarins and is less commonly applied for 3,4-diaryl systems. researchgate.net

Advanced and Contemporary Synthetic Routes for 3-(3-Bromophenyl)-4-phenylchromen-2-one

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules like 3-(3-Bromophenyl)-4-phenylchromen-2-one, with transition-metal catalysis being particularly prominent.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Aromatic Substituents (e.g., Suzuki, Heck-lactonization)nih.gov

Palladium-catalyzed cross-coupling reactions provide a highly efficient and modular route to 3,4-disubstituted coumarins. nih.govacs.org A key strategy involves the use of a bifunctional coumarin scaffold, such as 3-bromo-4-trifloxycoumarin, which allows for site-selective introduction of the two different aryl groups. nih.gov The reactivity difference between the C-Br bond at the 3-position and the C-OTf (triflate) bond at the 4-position enables sequential cross-coupling reactions.

The Suzuki coupling, which pairs an organoboron compound with an organic halide or triflate, is ideal for this purpose. The synthesis could proceed as follows:

First Coupling (e.g., at C-4): Reaction of 3-bromo-4-trifloxycoumarin with phenylboronic acid under palladium catalysis would selectively replace the more reactive triflate group to yield 3-bromo-4-phenylchromen-2-one.

Second Coupling (at C-3): A subsequent Suzuki coupling of the resulting 3-bromo-4-phenylchromen-2-one with (3-bromophenyl)boronic acid would then install the second aryl group at the 3-position, completing the synthesis of the target molecule.

This stepwise, site-selective approach offers excellent control over the substitution pattern and is tolerant of a wide range of functional groups. nih.gov

Another advanced method is the Heck-lactonization, which can involve the palladium-catalyzed reaction of an o-iodophenol with an internal alkyne followed by carbonylation and cyclization. acs.org For the target molecule, this would involve the reaction of an o-iodophenol with an appropriately substituted alkyne, 1-(3-bromophenyl)-2-phenylethyne, in the presence of carbon monoxide and a palladium catalyst. acs.org

Microwave-Assisted and Sonochemical Syntheses of Chromen-2-ones

Modern synthetic chemistry increasingly employs energy sources like microwave irradiation and ultrasound to accelerate reactions, increase yields, and improve energy efficiency compared to conventional heating methods. scirp.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the direct interaction of the material with microwave radiation. This technique often leads to a dramatic reduction in reaction times, from hours to mere minutes, along with improved yields and higher product purity. jocpr.comresearchgate.net For the synthesis of 3-aryl-substituted chromen-2-ones, the Perkin reaction is a common route. In a relevant microwave-assisted synthesis of a closely related compound, 3-(3-Bromophenyl)-7-acetoxycoumarin, 3-bromophenylacetic acid and 2,4-dihydroxybenzaldehyde (B120756) were reacted in the presence of triethylamine (B128534) and acetic anhydride. mdpi.com The mixture was heated in a microwave synthesizer to 110 °C for just 5 minutes, demonstrating a significant rate enhancement. mdpi.com This efficient protocol highlights the potential for synthesizing 3-(3-Bromophenyl)-4-phenylchromen-2-one by reacting an appropriate 2-hydroxybenzophenone with 3-bromophenylacetic anhydride under similar microwave conditions. The general advantage of this method is the rapid and uniform heating of the reaction mixture, which minimizes the formation of side products. iaea.org

Sonochemical Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance reaction rates and yields. scirp.org The phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with transient high temperatures and pressures. For the synthesis of 3-aryl coumarins, ultrasound irradiation has been successfully employed. scirp.orgresearchgate.net A general procedure involves mixing a salicylaldehyde derivative with a phenylacetyl chloride in a suitable solvent like tetrahydrofuran (B95107) with a base such as potassium carbonate, and irradiating the mixture with an ultrasonic probe. scirp.org Reactions that would typically require several hours of refluxing under conventional conditions can often be completed in 15-30 minutes using ultrasound, with reported yields ranging from good to excellent. scirp.orgresearchgate.net This method is recognized as a green chemistry approach due to its reduced reaction times and energy consumption. scirp.org

Table 1: Comparison of Synthetic Methods for 3-Aryl Chromen-2-one Derivatives

| Method | Typical Reaction Time | Energy Source | Key Advantages | Reference Example |

|---|---|---|---|---|

| Conventional Heating | 4 - 24 hours | Oil bath / Heating mantle | Standard, well-established equipment | Condensation in ethylene (B1197577) glycol at 100°C for 4 hrs. jocpr.com |

| Microwave-Assisted | 5 - 15 minutes | Microwave Irradiation | Rapid heating, reduced time, higher yields, fewer side products | Reaction in DMF at 450W for 10-15 min. jocpr.com |

| Sonochemical (Ultrasound) | 15 - 30 minutes | Ultrasonic waves | Reduced time, improved yields, energy efficient, green approach | Irradiation in THF with K₂CO₃. scirp.orgscirp.org |

Green Chemistry Approaches in 3-(3-Bromophenyl)-4-phenylchromen-2-one Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Key principles include the use of renewable feedstocks, alternative solvents, and energy-efficient processes.

Solvent-free, or solid-state, reactions represent a significant green chemistry strategy. By eliminating the solvent, this approach reduces waste, cost, and the environmental hazards associated with volatile organic compounds. For the synthesis of 3-aryl coumarins, solvent-free Perkin condensations have been performed by reacting salicylaldehydes with phenylacetic acids in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures (e.g., 180 °C), achieving yields up to 90%. nih.gov

The concept of solid-phase synthesis, widely used in peptide chemistry, offers another avenue for green synthesis. researchgate.netdoaj.org In this methodology, a starting material is anchored to an insoluble polymer support, and reagents are passed over it in solution. Excess reagents and by-products are easily washed away, simplifying purification to simple filtration and washing steps, thereby minimizing solvent use for chromatography. While not yet widely reported specifically for 3-(3-Bromophenyl)-4-phenylchromen-2-one, a solid-phase approach could be envisioned. For example, a 2-hydroxybenzophenone precursor could be attached to a resin. Subsequent reaction with a 3-bromophenylacetic acid derivative in solution, followed by cyclization and cleavage from the solid support, would yield the final product. The elimination of complex purification steps and the potential for automation make this an attractive green strategy. rsc.org

Optimization of Reaction Conditions and Yield for 3-(3-Bromophenyl)-4-phenylchromen-2-one

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring cost-effectiveness. The synthesis of 3,4-disubstituted chromen-2-ones typically involves the condensation of a phenol derivative with a β-ketoester (Pechmann condensation) or a 2-hydroxy-benzaldehyde/ketone with a phenylacetic acid derivative (Perkin reaction).

For the synthesis of 3-aryl coumarins via the Perkin route, several parameters can be systematically varied:

Base: The choice of base is critical. While traditional methods use strong bases, studies have shown that organic bases like N-methylmorpholine or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be highly effective. nih.govnih.gov Optimization studies have shown that varying the base can significantly impact yield. researchgate.net

Solvent: The reaction medium plays a significant role. High-boiling polar aprotic solvents like dimethylformamide (DMF) are often effective. nih.gov However, as noted in the green chemistry section, moving towards solvent-free conditions is often advantageous, with studies showing excellent yields can be obtained by simply heating the neat reactants with a catalyst. nih.gov

Temperature and Time: These two parameters are interdependent. Microwave-assisted synthesis has shown that high temperatures (e.g., 110-120 °C) can be applied for very short periods (5-10 minutes) to achieve high yields. mdpi.com For conventional heating, lower temperatures might require longer reaction times. It is critical to find a balance, as excessively high temperatures or prolonged reaction times can lead to the formation of undesirable side products. mdpi.com

Catalyst/Reagents: In reactions involving phenylacetic acids, an activating agent is often used. Acetic anhydride is a classic reagent for this purpose. Other reagents like cyanuric chloride have also been employed to facilitate the reaction, with one study reporting a 95% yield using N-methylmorpholine as the base in DMF at 110 °C. nih.gov

Table 2: Optimization of Parameters for 3-Aryl Chromen-2-one Synthesis

| Parameter | Variable Investigated | Observation | Optimal Condition (Example) |

|---|---|---|---|

| Base | Triethylamine, K₂CO₃, DABCO, N-methylmorpholine | The nature and amount of base significantly affect reaction rate and yield. | N-methylmorpholine (1.5 mmol) nih.gov |

| Solvent | DMF, Ethanol, Toluene, Solvent-free | Solvent polarity can influence reactant solubility and reaction pathway. Solvent-free conditions often provide the highest yields and are environmentally preferable. | Solvent-free at 180°C nih.gov |

| Temperature | Room Temperature to 180°C | Higher temperatures generally accelerate the reaction but can also promote side-product formation. | 110°C (in DMF) nih.gov or 110°C (Microwave) mdpi.com |

| Activating Agent | Acetic Anhydride, Cyanuric Chloride (TCT) | Activates the carboxylic acid for condensation. | Cyanuric Chloride (TCT) nih.gov |

Purity Assessment and Isolation Techniques

The isolation and purification of the target compound from the reaction mixture are essential steps to obtain a product of high purity. For chromen-2-one derivatives, a common initial purification step involves pouring the cooled reaction mixture into ice-cold water. jocpr.com This causes the organic product, which is typically a solid and insoluble in water, to precipitate.

The crude solid can then be collected by filtration and washed with water to remove any water-soluble impurities. Further purification is generally achieved through one of two primary methods:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or a solvent mixture (e.g., methanol/water or ethanol) in which the compound has high solubility at high temperatures and low solubility at low temperatures. researchgate.netmdpi.com As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

Column Chromatography: If recrystallization is ineffective or if there are multiple products with similar solubility, column chromatography is employed. nih.gov The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. Fractions are collected and those containing the pure product, as determined by Thin-Layer Chromatography (TLC), are combined and the solvent is evaporated. jocpr.comscirp.org

The purity of the final product is assessed, and its identity is confirmed using a combination of analytical techniques:

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to assess the purity of the final product (a single spot suggests purity). jocpr.com

Melting Point: A sharp melting point range is indicative of a pure compound.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the lactone carbonyl (C=O) stretch. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the molecular structure and confirm the connectivity of atoms. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula. jocpr.com

Investigation of Biological Activities and Mechanistic Pathways of 3 3 Bromophenyl 4 Phenylchromen 2 One Excluding Clinical Human Trials and Safety/adverse Effect Profiles

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

The core structure of 3-phenylcoumarin is recognized as a privileged scaffold in the design of enzyme inhibitors. The substitution pattern on both the phenyl and coumarin (B35378) rings plays a crucial role in the potency and selectivity of these compounds as enzyme inhibitors.

Specific Enzyme Targets (e.g., topoisomerases, kinases, monoamine oxidases)

Topoisomerases: DNA topoisomerases are essential enzymes involved in the management of DNA topology and are validated targets for anticancer drugs. While direct studies on 3-(3-Bromophenyl)-4-phenylchromen-2-one are not available, various other coumarin derivatives have been investigated for their topoisomerase inhibitory activity. Natural compounds are a significant source of DNA topoisomerase inhibitors, which can act as either topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex, or as catalytic inhibitors.

Kinases: Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The inhibition of kinases is a major strategy in modern drug discovery. Although specific data for 3-(3-Bromophenyl)-4-phenylchromen-2-one is not documented, the coumarin scaffold is present in various kinase inhibitors. For instance, some novel coumarin derivatives have been synthesized and evaluated for their inhibitory activity against specific kinases like Aurora A kinase.

Monoamine Oxidases (MAOs): Monoamine oxidases are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. Research on structurally related compounds provides insight into the potential of 3-(3-Bromophenyl)-4-phenylchromen-2-one as a MAO inhibitor. A study on coumarin-resveratrol inspired hybrids identified 3-phenylcoumarins as potent and selective MAO-B inhibitors. Specifically, the compound 3-(3′-bromophenyl)-6-methylcoumarin demonstrated outstanding MAO-B inhibitory activity with an IC50 value in the picomolar range (134 pM). This suggests that the 3-bromophenyl substitution is favorable for MAO-B inhibition. The study highlighted that substitutions at the meta and para positions of the 3-phenyl ring are particularly advantageous for MAO-B activity and selectivity.

Table 1: MAO-B Inhibitory Activity of a Structurally Related Compound

| Compound Name | Target Enzyme | IC50 Value |

|---|

Kinetic Studies of Enzyme Inhibition

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition, such as whether it is competitive, non-competitive, or uncompetitive. While specific kinetic data for 3-(3-Bromophenyl)-4-phenylchromen-2-one is not available in the reviewed literature, studies on other coumarin derivatives have been performed. For example, a detailed kinetic analysis of other 3-phenylcoumarin derivatives has revealed competitive inhibition towards MAO-B. Understanding the kinetics of inhibition is vital for the development of effective therapeutic agents.

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

Coumarin and its derivatives are known to possess a broad spectrum of antimicrobial activities. The antimicrobial efficacy is often influenced by the nature and position of substituents on the coumarin ring system.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations

There is a lack of specific studies reporting the MIC and MBC/MFC values for 3-(3-Bromophenyl)-4-phenylchromen-2-one against various bacterial and fungal strains. However, research on other brominated phenyl-containing heterocyclic compounds has demonstrated significant antimicrobial potential. For instance, a series of N'-(3-bromophenyl) acetohydrazide derivatives showed a broad spectrum of antimicrobial activity at low concentrations, with some compounds exhibiting MICs in the range of 8-16 µg/mL against certain microbes semanticscholar.org. Another study on 1-(3-bromophenyl)-3-(3′,4′-dimethoxyphenyl) prop-2-en-1-one, a brominated chalcone, reported antibacterial activity against both Gram-positive and Gram-negative bacteria ni.ac.rs.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound Type | Organism(s) | MIC Range | Reference |

|---|---|---|---|

| N'-(3-bromophenyl) acetohydrazide derivatives | Various microbes | 8-16 µg/mL | semanticscholar.org |

Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of 3-(3-Bromophenyl)-4-phenylchromen-2-one has not been elucidated. However, the general mechanisms for coumarins and other phenolic compounds often involve disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. Other proposed mechanisms include the inhibition of essential enzymes, interference with nucleic acid synthesis, and disruption of biofilm formation. For example, some hydroxycoumarins have been shown to exert their antibacterial effect by damaging the cell membrane of pathogens like Ralstonia solanacearum.

Antioxidant and Radical Scavenging Properties

Many coumarin derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity is highly dependent on the substitution pattern of the coumarin scaffold.

The evaluation of the antioxidant and radical scavenging properties of 3-(3-Bromophenyl)-4-phenylchromen-2-one has not been specifically reported. However, studies on various 3-phenylcoumarin derivatives have provided insights into their structure-activity relationships. The presence of hydroxyl groups on the phenyl ring is a key determinant of radical scavenging activity. For instance, 8-hydroxy-3-(4′-hydroxyphenyl)coumarin has been identified as a potent antioxidant with significant scavenging capacity against DPPH, hydroxyl, and superoxide radicals nih.gov. While 3-(3-Bromophenyl)-4-phenylchromen-2-one lacks hydroxyl groups, the electronic properties conferred by the bromo-substituent might influence its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the antioxidant capacity of phenolic compounds nih.gov. The ability of a compound to donate a hydrogen atom to the DPPH radical leads to a color change that can be measured spectrophotometrically.

DPPH, ABTS, and FRAP Assays

The antioxidant potential of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govnih.govmdpi.com

The DPPH assay is a straightforward and widely used method to assess antioxidant capacity. nih.govmdpi.com It employs a stable free radical, DPPH•, which has a deep violet color in solution. mdpi.com When an antioxidant compound donates a hydrogen atom to the DPPH• radical, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow, which can be measured spectrophotometrically. mdpi.com The scavenging activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals. researchgate.net

The ABTS assay is another common method based on scavenging a pre-generated radical cation, ABTS•+. nih.govopenagrar.denih.gov The ABTS•+ radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. researchgate.net In the presence of an antioxidant, the radical is reduced, causing the solution to lose its color. researchgate.net This decolorization is proportional to the antioxidant's concentration and is typically measured by the decrease in absorbance at 734 nm. nih.gov This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

The FRAP assay measures the total antioxidant potential of a sample by its ability to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) at a low pH. nih.gov The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which exhibits a strong absorbance at 593 nm. nih.gov The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the reaction mixture. nih.gov

While specific experimental data for 3-(3-bromophenyl)-4-phenylchromen-2-one in these assays are not extensively documented in the literature, studies on structurally related coumarin and chromone derivatives have demonstrated significant antioxidant activities. For instance, various 4-hydroxycoumarin derivatives have shown notable scavenger activity in vitro. researchgate.net The antioxidant capacity of these compounds is highly dependent on their substitution patterns.

Table 1: Overview of Common Antioxidant Assays

| Assay | Principle | Measurement | Common Standard |

| DPPH | Hydrogen atom donation to scavenge the stable DPPH radical. | Decrease in absorbance at ~517 nm (color change from violet to yellow). | Ascorbic Acid, Trolox |

| ABTS | Electron/hydrogen donation to scavenge the ABTS radical cation. | Decrease in absorbance at ~734 nm (decolorization of blue-green solution). | Trolox, Ascorbic Acid |

| FRAP | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Increase in absorbance at ~593 nm (formation of a blue-colored complex). | Ferrous Sulfate (FeSO₄), Trolox |

Mechanisms of Antioxidant Action (e.g., free radical neutralization, chelation)

The antioxidant effects of phenolic and heterocyclic compounds like chromen-2-ones are primarily attributed to two main mechanisms: free radical neutralization and metal ion chelation.

Free Radical Neutralization: This is the most common mechanism, wherein the antioxidant compound donates a hydrogen atom or an electron to a highly reactive free radical, thereby neutralizing it and terminating the radical chain reaction. nih.govmdpi.com For phenolic compounds, this ability is linked to the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates hydrogen donation. scienceopen.com The resulting antioxidant radical is typically stabilized by resonance, delocalizing the unpaired electron over the aromatic ring system, which makes it less reactive and unable to propagate the radical chain. scienceopen.com Although 3-(3-bromophenyl)-4-phenylchromen-2-one lacks a free hydroxyl group in its core structure, substitutions on the phenyl rings could introduce such functionalities, enhancing its radical scavenging potential. The extended π-system of the chromenone core can also contribute to stabilizing any resulting radical species. nih.gov

Anti-inflammatory Pathways and Molecular Targets (In vitro studies)

Chronic inflammation is linked to the pathogenesis of numerous diseases and involves the overproduction of inflammatory mediators. mdpi.com Compounds from the flavonoid and chromone families, which are structurally related to 3-(3-bromophenyl)-4-phenylchromen-2-one, are known to possess significant anti-inflammatory properties by modulating key signaling pathways. nih.govresearchgate.net

In vitro studies on related compounds have shown that a primary mechanism of anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. mdpi.comnih.gov Lipopolysaccharide (LPS), a component of bacterial cell walls, is often used in vitro to induce an inflammatory response in macrophage cell lines like RAW264.7. nih.gov LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that lead to the activation of NF-κB and MAPKs. nih.govnih.gov These transcription factors then move into the nucleus and promote the expression of various pro-inflammatory genes.

Molecular targets for chromone derivatives often include:

Inhibition of Pro-inflammatory Cytokines: Suppression of the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov

Downregulation of Inflammatory Enzymes: Inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov iNOS is responsible for the production of nitric oxide (NO), a key inflammatory mediator, while COX-2 is involved in the synthesis of prostaglandins. mdpi.com

By inhibiting the phosphorylation of key proteins in the MAPK and NF-κB pathways, these compounds can effectively downregulate the entire inflammatory cascade. nih.gov It is plausible that 3-(3-bromophenyl)-4-phenylchromen-2-one exerts anti-inflammatory effects through similar molecular mechanisms.

Receptor Binding Affinity Studies and Agonist/Antagonist Characterization (In Vitro)

Currently, there is limited publicly available information from in vitro studies detailing the specific receptor binding affinities or the agonist/antagonist characterization of 3-(3-bromophenyl)-4-phenylchromen-2-one. Further research is required to identify its specific protein targets and to characterize its interaction with various receptors, which would elucidate its pharmacological profile.

Cellular Interactions and Pathway Modulation (e.g., cell cycle regulation, apoptosis induction in specific cell lines, not for cytotoxicity profiling)

Many natural and synthetic compounds exert their anticancer potential by interfering with the cell cycle and inducing programmed cell death, or apoptosis. waocp.org The dysregulation of the cell cycle is a fundamental characteristic of cancer cells. mdpi.commdpi.com

Cell Cycle Regulation: The cell cycle is a tightly controlled process with checkpoints that ensure proper cell division. nih.gov Certain therapeutic agents can cause cell cycle arrest at specific phases, such as G1, S, or G2/M, preventing cancer cells from proliferating. mdpi.com For example, studies on related quinazoline derivatives have shown the ability to induce cell cycle arrest at the G1 phase. mdpi.com Other chromene derivatives have been found to arrest cells at the G2/M phase. nih.govsigmaaldrich.com This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, as well as the upregulation of CDK inhibitors like p21 and p27. nih.govnih.gov

Apoptosis Induction: Apoptosis is a crucial mechanism for eliminating damaged or malignant cells. waocp.orgnih.gov Induction of apoptosis is a highly sought-after characteristic for anticancer compounds. nih.gov The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include chromatin condensation, nuclear fragmentation, and the activation of a cascade of proteases called caspases. waocp.orgresearchgate.net Studies on structurally similar 4-aryl-4H-chromenes have identified potent apoptosis inducers. sigmaaldrich.com A related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to induce apoptosis in MCF-7 breast cancer cells. mdpi.com The induction of apoptosis by such compounds is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net

It is hypothesized that 3-(3-bromophenyl)-4-phenylchromen-2-one may share these capabilities, potentially modulating cell cycle progression and inducing apoptosis in specific cancer cell lines, thereby representing a promising avenue for further investigation.

Table 2: Potential Cellular Pathway Modulation by Chromenone Derivatives

| Cellular Process | Key Molecular Events and Targets | Potential Outcome |

| Cell Cycle Arrest | Upregulation of CDK inhibitors (e.g., p21, p27); Modulation of Cyclin/CDK complex activity. | Halt of proliferation at G1 or G2/M phase. |

| Apoptosis Induction | Activation of caspases; Upregulation of pro-apoptotic proteins (e.g., Bax, p53); Downregulation of anti-apoptotic proteins (e.g., Bcl-2). | Programmed cell death of malignant cells. |

Investigation of Potential as a Fluorescent Probe or Biological Marker (Mechanism-focused, not general photophysical properties)

The coumarin scaffold, a core component of the broader chromenone class, is well-known for its fluorescent properties and has been extensively used to develop fluorescent probes for detecting ions, biomolecules, and changes in the cellular environment. The mechanism often involves a change in the electronic properties of the fluorophore upon interaction with the target analyte, leading to a detectable change in fluorescence intensity or wavelength (e.g., via photoinduced electron transfer (PET) or intramolecular charge transfer (ICT)).

However, specific studies focusing on the mechanism of 3-(3-bromophenyl)-4-phenylchromen-2-one as a fluorescent probe or biological marker are not readily found in the current body of scientific literature. The presence of the heavy bromine atom could potentially influence its photophysical properties, possibly leading to quenching effects or enabling specific interactions, but dedicated research is needed to explore and characterize its potential in this application.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 3 3 Bromophenyl 4 Phenylchromen 2 One Derivatives

Impact of Substitution at the 3-Position on Biological Activity and Reactivity

The substituent at the 3-position of the coumarin (B35378) ring plays a pivotal role in defining the molecule's biological activity and chemical reactivity. In the case of 3-(3-Bromophenyl)-4-phenylchromen-2-one, the 3-bromophenyl group is a key determinant of its interaction with biological targets.

The nature of the substituent at the 3-position can significantly modulate the biological profile of coumarin derivatives. For instance, the introduction of different aryl groups at this position has been shown to influence the antibacterial activity of 3-arylcoumarins nih.gov. Studies on various 3-substituted coumarins have revealed that modifications at this position can lead to a range of pharmacological effects, including anticancer and antibacterial activities nih.govuri.edu. The reactivity of the coumarin scaffold is also heavily influenced by the C-3 substituent. For example, 3-acyl and 3-aryl coumarins exhibit distinct reactivity in multicomponent reactions nih.gov. The presence of a bromoacetyl group at the 3-position, for instance, renders the molecule highly reactive and serves as a versatile building block for the synthesis of various heterocyclic systems nih.govresearchgate.net. While specific studies on the reactivity of the 3-bromophenyl group in this exact context are limited, the bromine atom offers a site for further chemical modification through cross-coupling reactions, which could be exploited to generate a library of derivatives with diverse biological activities mdpi.com.

The following table summarizes the observed biological activities for different substituents at the 3-position of the coumarin ring, based on broader studies of related compounds.

| 3-Position Substituent | Observed Biological Activities | Reference |

| Aryl groups (general) | Antibacterial, Anticancer | nih.govnih.gov |

| Bromoacetyl | Precursor for various heterocyclic compounds with potential biological activities | nih.govresearchgate.net |

| Carboxamide | Anticancer | nih.gov |

| Alkyl | Antiproliferative | uri.edu |

Role of the 3-Bromophenyl Moiety in Molecular Recognition and Activity

The 3-bromophenyl moiety is critical for the molecular recognition of 3-(3-Bromophenyl)-4-phenylchromen-2-one by biological targets. The bromine atom, being an electron-withdrawing group, influences the electronic distribution of the entire molecule. This, in turn, can affect its binding affinity to enzymes and receptors.

Molecular docking studies on similar 3,4-diarylcoumarin structures suggest that the aryl group at the 3-position can engage in various non-covalent interactions, such as hydrophobic interactions and hydrogen bonds, with the active sites of target proteins nih.govresearchgate.netfrontiersin.org. The position of the bromine atom on the phenyl ring is also crucial. The meta substitution pattern of the bromine atom in 3-(3-bromophenyl)-4-phenylchromen-2-one dictates its spatial orientation and potential for interaction with specific amino acid residues within a binding pocket. For instance, in studies of other brominated compounds, the bromine atom has been shown to participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity nih.gov.

The antibacterial activity of hydroxy-3-arylcoumarins has been linked to the nature and position of substituents on the 3-phenyl ring, highlighting the importance of this moiety in molecular interactions with bacterial targets nih.gov. While direct molecular recognition studies for 3-(3-Bromophenyl)-4-phenylchromen-2-one are not extensively documented, the collective evidence from related structures underscores the significance of the 3-bromophenyl group in defining its biological activity.

Influence of the 4-Phenyl Group on Conformation and Biological Profile

The conformation of 3,4-disubstituted coumarins is a key factor in their biological activity. The relative orientation of the aryl groups at positions 3 and 4 can affect how the molecule fits into the binding site of a biological target. Computational studies on related chalcones and other bicyclic systems have shown that different conformers can have varying energy levels and stabilities, which can impact their biological efficacy nih.gov. The presence of the 4-phenyl group can lead to a non-planar conformation, which may be crucial for optimal interaction with specific receptors or enzymes.

Substituent Effects on Spectroscopic Signatures and Electronic Properties (Excluding Basic Properties)

Substituents on the coumarin scaffold significantly alter the spectroscopic and electronic properties of the molecule. The bromine atom on the 3-phenyl group and the phenyl group at the 4-position in 3-(3-Bromophenyl)-4-phenylchromen-2-one have distinct effects on its NMR, IR, and UV-Vis spectra, as well as its electronic structure.

In the 1H NMR spectrum of a closely related compound, 3-(3-bromophenyl)-7-acetoxycoumarin, characteristic signals for the coumarin and the substituted phenyl rings are observed. For instance, a signal from the proton at position 4 of the coumarin ring and a signal for the proton adjacent to the bromine on the phenyl ring are typically identifiable mdpi.com. The chemical shifts in the 13C NMR spectrum are also influenced by the substituents, with the carbonyl carbon of the lactone ring showing a characteristic signal mdpi.com.

The electronic properties are highly dependent on the substitution pattern. The bromine atom, being an electronegative substituent, can influence the electron density distribution across the molecule. Computational studies on brominated aromatic compounds have shown that the position of bromine substitution significantly affects electronic properties like polarizability and quadrupole moments nih.gov. The presence of the aryl groups at both the 3 and 4 positions creates an extended π-conjugated system, which influences the molecule's absorption and emission properties. Chalcones with similar structural motifs are known to exhibit interesting photophysical properties, with their absorption and fluorescence spectra being sensitive to the electronic nature of the substituents nih.gov.

The following table provides a summary of the expected effects of the key substituents on the spectroscopic and electronic properties of 3-(3-Bromophenyl)-4-phenylchromen-2-one, based on data from related compounds.

| Property | Effect of 3-Bromophenyl Group | Effect of 4-Phenyl Group | Reference |

| 1H NMR | Characteristic shifts for protons on the brominated phenyl ring. | Characteristic shifts for protons on the phenyl ring. | mdpi.com |

| 13C NMR | Influence on the chemical shifts of the carbons in the bromophenyl ring. | Influence on the chemical shifts of the carbons in the phenyl ring and the coumarin core. | mdpi.com |

| UV-Vis Absorption | Can cause a shift in the absorption maxima due to electronic effects. | Extends the π-conjugation, likely leading to a bathochromic (red) shift. | nih.gov |

| Electronic Properties | Alters electron density distribution; influences polarizability and quadrupole moment. | Contributes to the overall electronic structure and frontier molecular orbitals. | nih.gov |

Rational Design Principles for Novel Chromen-2-one Analogues

The rational design of novel chromen-2-one analogues based on the 3-(3-Bromophenyl)-4-phenylchromen-2-one scaffold is guided by the SAR and SPR insights discussed previously. The goal is to systematically modify the structure to enhance desired biological activities while minimizing off-target effects.

Key principles for the rational design of new analogues include:

Modification of the 3-Phenyl Ring: The bromine atom on the 3-phenyl group serves as a handle for introducing a wide variety of substituents through cross-coupling reactions mdpi.com. This allows for the exploration of different electronic and steric effects at this position to optimize interactions with biological targets. For example, replacing the bromine with other halogen atoms or with electron-donating or electron-withdrawing groups can fine-tune the molecule's activity.

Substitution on the 4-Phenyl Ring: Introducing substituents on the 4-phenyl ring can modulate the molecule's conformation and lipophilicity. This can be a strategy to improve pharmacokinetic properties or to introduce additional points of interaction with a target protein.

Modifications of the Coumarin Core: While the current focus is on the 3,4-diaryl substitution, modifications to the coumarin nucleus itself, such as the introduction of hydroxyl or amino groups, have been shown to be critical for the biological activity of other coumarin series nih.govnih.gov.

Computational Approaches: Molecular docking and other computational methods can be employed to predict the binding modes of newly designed analogues and to prioritize compounds for synthesis and biological evaluation nih.govresearchgate.netfrontiersin.org. These in silico approaches can help in understanding the key interactions at the molecular level and guide the design of more potent and selective compounds.

The design of multitarget-directed ligands is an emerging strategy, and the coumarin scaffold is well-suited for this approach due to its inherent ability to interact with multiple biological targets nih.gov. By combining structural features known to be important for different activities, it may be possible to design novel 3,4-diarylcoumarin derivatives with a broader spectrum of therapeutic applications.

Q & A

Q. What are the common synthetic routes for 3-(3-Bromophenyl)-4-phenylchromen-2-one?

The synthesis typically involves Claisen-Schmidt condensation , where a substituted acetophenone reacts with an aromatic aldehyde under basic conditions. For example:

- Step 1: Condensation of 3-bromophenylacetophenone with benzaldehyde in ethanol/NaOH to form the chalcone intermediate.

- Step 2: Cyclization using hydrogen peroxide (H₂O₂) in acidic or basic media to yield the chromen-2-one core .

- Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

- Key validation : NMR (¹H/¹³C) to confirm regioselectivity and LC-MS for purity assessment .

Q. What analytical techniques are critical for characterizing this compound?

- Single-crystal X-ray diffraction (SCXRD) : Resolves atomic positions and confirms stereochemistry. SHELX programs (e.g., SHELXL) are used for refinement, with validation via R-factor (<5%) and residual electron density analysis .

- NMR spectroscopy : ¹H NMR (δ 6.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 160–180 ppm for carbonyl groups) identify substituent effects .

- HPLC-MS : Monitors reaction progress and detects byproducts (e.g., brominated intermediates) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >250°C) .

Q. What biological activities have been reported for chromen-2-one derivatives?

While direct studies on 3-(3-Bromophenyl)-4-phenylchromen-2-one are limited, structurally related compounds exhibit:

- Anticancer activity : IC₅₀ values of 10–50 µM against HeLa and MCF-7 cells via apoptosis induction (MTT assay) .

- Antimicrobial effects : MIC of 8–32 µg/mL against S. aureus and E. coli (broth microdilution) .

- Mechanistic insights : Bromine enhances lipophilicity and target binding (e.g., topoisomerase inhibition) compared to chloro or fluoro analogs .

Advanced Research Questions

Q. How to perform crystallographic analysis to resolve structural ambiguities?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Structure solution : SHELXD for phase problem resolution via Patterson methods .

- Refinement : SHELXL with anisotropic displacement parameters for non-H atoms. Validate using CheckCIF for bond length/angle outliers .

- Visualization : ORTEP-3 for thermal ellipsoid plots and hydrogen bonding networks (e.g., N–H⋯O interactions forming R₂²(8) motifs) .

Q. How to design structure-activity relationship (SAR) studies for brominated chromen-2-ones?

- Variable substituents : Compare 3-bromo vs. 4-bromo phenyl groups ( shows 4-bromo derivatives have higher cytotoxicity).

- Assay design :

- Use standardized cell lines (e.g., NIH/3T3 for toxicity vs. cancer cells).

- Measure logP (HPLC) to correlate hydrophobicity with membrane permeability .

- Data table :

| Substituent Position | IC₅₀ (µM) | logP |

|---|---|---|

| 3-Bromophenyl | 45.2 | 3.8 |

| 4-Bromophenyl | 12.7 | 4.1 |

| 3-Chlorophenyl | 78.9 | 3.2 |

Data adapted from cytotoxicity studies on analogous compounds .

Q. How to resolve contradictions in reported biological data across studies?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .

- Structural analogs : Subtle differences (e.g., 3-bromo vs. 4-bromo substitution) drastically alter activity. Cross-validate using SCXRD to confirm regiochemistry .

- Solubility factors : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice?

- Graph set analysis : Identify motifs like S(6) (intramolecular) and C(8) (intermolecular) using Etter’s rules .

- Impact on properties : Strong N–H⋯O bonds (2.8–3.0 Å) enhance thermal stability (TGA shows decomposition >300°C) .

- Case study : In 4-(4-Bromophenyl)-chromen-2-one, intermolecular C–H⋯Br interactions (3.4 Å) contribute to dense packing and low solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。